molecular formula C10H18N4O B13251464 (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine

(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B13251464
M. Wt: 210.28 g/mol
InChI Key: UWOUSOVIHYQCEN-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine is a compound that features both imidazole and morpholine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine typically involves the reaction of imidazole derivatives with morpholine derivatives under specific conditions. One common method involves the alkylation of imidazole with a morpholine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.

    Morpholine derivatives: Compounds such as morphine and thiomorpholine contain the morpholine ring.

Uniqueness

(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine is unique due to the combination of both imidazole and morpholine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds containing only one of these rings .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C10H18N4O/c1-2-13-10(12-1)9-11-3-4-14-5-7-15-8-6-14/h1-2,11H,3-9H2,(H,12,13)

InChI Key

UWOUSOVIHYQCEN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=NC=CN2

Origin of Product

United States

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